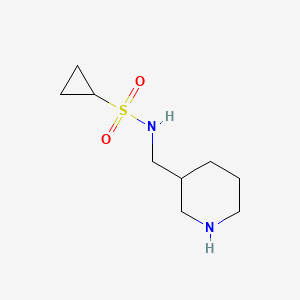

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide

Description

BenchChem offers high-quality N-(piperidin-3-ylmethyl)cyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(piperidin-3-ylmethyl)cyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H18N2O2S |

|---|---|

Molecular Weight |

218.32 g/mol |

IUPAC Name |

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide |

InChI |

InChI=1S/C9H18N2O2S/c12-14(13,9-3-4-9)11-7-8-2-1-5-10-6-8/h8-11H,1-7H2 |

InChI Key |

ZGUZMDONIUEUJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CNS(=O)(=O)C2CC2 |

Origin of Product |

United States |

Foundational & Exploratory

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide: Structural Profiling, Synthetic Methodologies, and Applications in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final active pharmaceutical ingredient (API). N-(piperidin-3-ylmethyl)cyclopropanesulfonamide (CAS: 1803607-87-5 for the hydrochloride salt) has emerged as a highly versatile bifunctional scaffold. By combining a basic, flexible piperidine ring with a metabolically stable cyclopropanesulfonamide moiety, this compound serves as a critical pharmacophore in the development of next-generation epigenetic modulators (such as SUV39H2 inhibitors) and immunomodulators (such as Toll-like receptor antagonists).

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, validated synthetic pathways, and its mechanistic role in biological assays.

Structural & Physicochemical Profiling

The structural architecture of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide (O=S(=O)(NCC1CCCNC1)C2CC2) is defined by two primary functional domains connected by a methylene bridge:

-

The Piperidine-3-ylmethyl Domain: The secondary amine of the piperidine ring provides essential basicity (pKa ~9.5), which is crucial for improving aqueous solubility via salt formation (typically as a hydrochloride salt). Unlike rigid 4-substituted analogs, the 3-position substitution introduces a flexible vector, allowing appended pharmacophores to access distinct, off-axis binding pockets within target enzymes.

-

The Cyclopropanesulfonamide Domain: Sulfonamides act as classic bioisosteres for amides and carboxylic acids, offering superior metabolic stability against hydrolytic enzymes. The cyclopropyl ring introduces optimal steric bulk—large enough to occupy small hydrophobic pockets without drastically inflating the molecular weight, thereby preserving high Ligand Efficiency (LE).

Table 1: Physicochemical Properties & Drug-Likeness Parameters

| Property | Value | Relevance to Drug Design |

| Molecular Formula | C9H18N2O2S | Low molecular weight allows for extensive downstream elaboration. |

| Molar Mass (Free Base) | 218.32 g/mol | Ensures final APIs remain within Lipinski's Rule of 5 limits. |

| Molar Mass (HCl Salt) | 254.78 g/mol | Enhances aqueous solubility and long-term shelf-stability. |

| Hydrogen Bond Donors | 2 | Facilitates target engagement via the piperidine NH and sulfonamide NH. |

| Hydrogen Bond Acceptors | 4 | Optimal for interacting with structured water networks in active sites. |

| Rotatable Bonds | 4 | Balances conformational flexibility with an acceptable entropic penalty. |

| Topological Polar Surface Area | ~58.6 Ų | Excellent membrane permeability; highly suitable for intracellular targets. |

Synthetic Methodologies & Mechanistic Pathways

The synthesis of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide requires precise control over protecting group chemistry to prevent unwanted bis-sulfonylation. The standard workflow utilizes a Boc-protected precursor.

Caption: Chemical synthesis workflow for N-(piperidin-3-ylmethyl)cyclopropanesulfonamide HCl.

Experimental Protocol 1: Synthesis of the Hydrochloride Salt

Objective: To synthesize the building block with high purity (>98% by LC-MS) for downstream library generation.

-

Sulfonylation: Dissolve tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C under a nitrogen atmosphere.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the premature, acid-catalyzed cleavage of the Boc protecting group.

-

-

Electrophile Addition: Dropwise add cyclopropanesulfonyl chloride (1.2 eq). Maintain at 0°C for 30 minutes, then allow the reaction to warm to room temperature (RT) and stir for 4 hours.

-

Causality: Initiating the reaction at 0°C controls the exothermic nucleophilic attack, minimizing the formation of bis-sulfonylated impurities.

-

-

Workup: Wash the organic layer with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

-

Deprotection: Dissolve the crude intermediate in a solution of 4M HCl in dioxane (10.0 eq). Stir at RT for 2 hours.

-

Causality: Dioxane is a polar, aprotic solvent that keeps the HCl gas in solution while stabilizing the transition state. As the Boc group is cleaved, the resulting secondary amine immediately forms a hydrochloride salt, which is insoluble in dioxane.

-

-

Isolation: The product directly precipitates. Filter the solid, wash with cold diethyl ether to remove non-polar impurities, and dry under high vacuum to yield N-(piperidin-3-ylmethyl)cyclopropanesulfonamide hydrochloride .

Pharmacological Applications & Target Engagement

This building block has been heavily utilized in the patent literature for two primary therapeutic avenues:

A. Epigenetic Modulation: SUV39H2 Inhibition

SUV39H2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic mark leads to heterochromatin condensation and the subsequent silencing of tumor suppressor genes, driving cancer cell proliferation. Bicyclic derivatives incorporating the N-(piperidin-3-ylmethyl)cyclopropanesulfonamide moiety have been patented as potent SUV39H2 inhibitors . The sulfonamide group acts as a critical hydrogen bond network anchor within the S-adenosylmethionine (SAM) binding pocket, while the piperidine linker projects the core heterocycle deep into the active site.

Caption: SUV39H2 epigenetic signaling pathway and targeted inhibition mechanism.

B. Immunomodulation: TLR7/8/9 Antagonism

The scaffold is also featured in[1,2,4]triazolo[1,5-a]pyridinyl substituted indole compounds targeting Toll-like receptors (TLR7, 8, and 9) . In this context, the basicity of the piperidine ring is leveraged to ensure endosomal accumulation, as TLR7/8/9 are localized in the acidic endosomes of immune cells.

Experimental Protocol: Self-Validating Biological Assay

To validate the efficacy of APIs derived from this building block, a robust biochemical assay is required.

Experimental Protocol 2: In Vitro SUV39H2 Methyltransferase Inhibition Assay

Objective: To determine the IC50 of synthesized derivatives using a radiometric FlashPlate assay.

-

Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA).

-

Causality: Tween-20 and BSA are critical to prevent the non-specific adsorption of the highly basic histone peptides and the recombinant enzyme to the plastic well surfaces. DTT is essential to maintain the active site cysteines of SUV39H2 in a reduced state, preventing oxidative inactivation.

-

-

Pre-incubation: In a 384-well plate, incubate recombinant SUV39H2 enzyme with varying concentrations of the inhibitor (derived from the building block) in Assay Buffer for 15 minutes at RT.

-

Reaction Initiation: Initiate the reaction by adding S-adenosyl-L-[methyl-3H]methionine (³H-SAM) and a biotinylated histone H3 peptide (residues 1-21). Incubate at 30°C for 60 minutes.

-

Reaction Termination & Capture: Stop the reaction by adding an excess of unlabeled SAM. Transfer the mixture to a streptavidin-coated FlashPlate.

-

Causality: The Biotin-Streptavidin capture provides a self-validating washing step. Only the methylated peptide bound to the plate is quantified, eliminating background noise from free ³H-SAM.

-

-

Quantification: Wash the plate three times with PBS. Measure the beta emission using a microplate scintillation counter. Calculate the IC50 using a 4-parameter logistic curve fit.

Conclusion & Future Outlook

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is far more than a simple chemical reagent; it is a rationally designed pharmacophore that addresses specific PK/PD challenges in modern drug discovery. Its dual capacity to enhance aqueous solubility via its piperidine ring, while providing target-specific hydrogen bonding via its sulfonamide moiety, makes it an indispensable tool for researchers developing targeted therapies against epigenetic and immunological targets.

References

- Source: Google Patents (US10508109B2)

- Source: Google Patents (WO2017058503A1)

- Source: Google Patents (WO2018005586A1)

Cyclopropanesulfonamide Piperidine Building Blocks: A Guide to Unlocking Novel Chemical Space in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields novel scaffolds with superior pharmacological profiles. This guide provides an in-depth technical exploration of cyclopropanesulfonamide piperidine building blocks, a hybrid scaffold that marries the conformational rigidity and metabolic stability of the cyclopropane ring with the versatile and pharmacokinetically favorable piperidine core.[1][2][3][4] We will dissect the unique physicochemical and pharmacokinetic properties imparted by this combination, provide detailed synthetic and analytical protocols, and explore its burgeoning applications in modern drug discovery. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage these powerful building blocks for the creation of next-generation therapeutics.

The Strategic Advantage: Why Combine Cyclopropane, Sulfonamide, and Piperidine?

The architecture of a successful drug molecule is often built upon a foundation of well-established structural motifs. The cyclopropanesulfonamide piperidine core is a prime example of synergistic design, leveraging the distinct advantages of its three constituent parts.

-

The Piperidine Ring: A Cornerstone of "Drug-Likeness" The piperidine heterocycle is one of the most ubiquitous scaffolds in FDA-approved pharmaceuticals.[3] Its prevalence is a testament to its ability to confer favorable physicochemical properties, including modulating aqueous solubility and lipophilicity, which are critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5][6] As a saturated heterocycle, it provides a three-dimensional framework for orienting substituents into specific vectors, enabling precise interactions with biological targets.[7] Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or a point of salt formation to improve solubility and handling.[5]

-

The Cyclopropane Moiety: Engineering Potency and Stability The cyclopropane ring, while simple in structure, offers profound benefits in medicinal chemistry. As the smallest cycloalkane, its high ring strain results in unique electronic properties and reactivity.[2][8] Its primary role in drug design is to introduce conformational rigidity.[2] This "locking" of a molecule into a specific, bioactive conformation can significantly enhance binding affinity and selectivity for its target protein.[2] The cyclopropane group is often used as a "bioisostere" for gem-dimethyl or vinyl groups and is known to increase metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[2][4][9]

-

The Sulfonamide Linker: A Versatile Pharmacophore The sulfonamide group is a well-established pharmacophore that serves as a robust and synthetically accessible linker.[2] It is a strong hydrogen bond acceptor and can participate in critical interactions within a target's binding pocket.[8] Its chemical stability and predictable geometry make it an ideal bridge between the piperidine and cyclopropane moieties.

The fusion of these three components results in a scaffold that offers a unique combination of conformational constraint, metabolic stability, tunable physicochemical properties, and diverse vectors for exploring structure-activity relationships (SAR).[10]

Physicochemical and Pharmacokinetic (PK) Profile

Understanding the inherent properties of the cyclopropanesulfonamide piperidine scaffold is crucial for predicting its behavior in biological systems.

Key Physicochemical Characteristics

The overall character of the molecule can be fine-tuned by substitution on the piperidine ring.

| Property | Influence of the Cyclopropanesulfonamide Piperidine Core | Rationale |

| Basicity (pKa) | The piperidine nitrogen typically confers a basic pKa (usually 8-11), allowing for salt formation. | The nitrogen lone pair is readily available for protonation. Substituents on the piperidine ring can modulate this value. |

| Lipophilicity (LogP/LogD) | Moderately lipophilic, but highly tunable. | The cyclopropane and piperidine rings contribute to lipophilicity, while the sulfonamide adds polarity. Lipophilicity can be increased or decreased via substitution.[5][11] |

| Solubility | Generally improved by forming a salt at the piperidine nitrogen. | The ability to form salts at physiological pH enhances aqueous solubility.[4] |

| Conformational Rigidity | High. | The strained cyclopropane ring restricts the rotation of the sulfonamide linker, presenting a fixed vector relative to the piperidine chair conformation.[2] |

| Hydrogen Bonding | The sulfonamide oxygens are strong hydrogen bond acceptors. The sulfonamide N-H (if present) is a hydrogen bond donor. | These interactions are critical for anchoring the molecule within a protein binding site.[8] |

Pharmacokinetic Considerations

The structure of these building blocks directly influences their in vivo performance.[6][12][13]

-

Metabolic Stability : The incorporation of the cyclopropyl group can enhance metabolic stability by protecting the molecule from enzymatic degradation, a significant advantage in designing drugs with longer half-lives.[2][10] The metabolic stability of the piperidine ring itself is highly dependent on its substitution pattern.[4]

-

Membrane Permeability : Piperidine derivatives are often more lipophilic than their acyclic or more polar heterocyclic counterparts, a trait that can lead to improved membrane permeability and better oral absorption.[5]

-

Distribution : The volume of distribution can be modulated by altering lipophilicity through chemical modification, influencing whether the compound distributes into tissues or remains primarily in circulation.

Synthesis and Characterization: A Practical Guide

The construction of cyclopropanesulfonamide piperidine building blocks is typically achieved through a convergent and reliable synthetic sequence.

General Synthetic Workflow

The most common strategy involves the coupling of a pre-formed piperidine derivative with cyclopropanesulfonyl chloride. This modular approach allows for the late-stage introduction of diversity.[14]

Caption: General workflow for the synthesis of cyclopropanesulfonamide piperidine building blocks.

Detailed Experimental Protocol: Synthesis of 1-(Cyclopropanesulfonyl)piperidine

This protocol describes a representative synthesis. Caution: Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Step 1: Sulfonamide Formation

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add a solution of piperidine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, 0.5 M).

-

Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the sulfonyl chloride.

-

Reagent Addition: Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq.) in the same solvent to the cooled piperidine solution dropwise over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

-

Technique: Purify the crude material using flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to afford the final 1-(cyclopropanesulfonyl)piperidine as a solid or oil.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized building blocks.[15]

Caption: Standard analytical workflow for the characterization of synthesized building blocks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic signals for the cyclopropyl protons (typically a complex multiplet between 0.8-1.0 ppm) and the piperidine protons should be present and integrated correctly.[14][16]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound.[15][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or evaporative light scattering detection is employed to determine the purity of the final compound, which should typically be >95% for use in drug discovery applications.[15][17]

Applications and SAR in Drug Discovery

The unique properties of the cyclopropanesulfonamide piperidine scaffold make it an attractive starting point for developing inhibitors against various biological targets.

Therapeutic Applications

Recent research has highlighted the potential of cyclopropanesulfonamide derivatives as potent and selective inhibitors of key enzymes in oncology.

-

EGFR Inhibitors: A notable application is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), particularly for treating non-small cell lung cancer (NSCLC) with resistance mutations like C797S.[10] The cyclopropanesulfonamide moiety can form crucial interactions in the kinase binding domain, while the piperidine provides a scaffold for targeting specific sub-pockets and improving pharmacokinetic properties.[2][9][10]

Given the broad utility of its constituent parts, this scaffold holds promise in other therapeutic areas as well, including:

-

Central Nervous System (CNS) Disorders [3]

Structure-Activity Relationship (SAR) Logic

The modular synthesis of these building blocks is ideal for systematic SAR exploration.[20][21] Modifications at different positions can be used to optimize potency, selectivity, and ADME properties.

Caption: Logic diagram for exploring the Structure-Activity Relationships (SAR) of the scaffold.

-

Piperidine Ring Substitution (R¹/R²): This is the most common site for modification. Introducing substituents can improve target binding, block metabolic soft spots, and fine-tune lipophilicity. The stereochemistry of these substituents is often critical for activity.[4][11][19]

-

Cyclopropane Ring Substitution (R³): While less common, substitution on the cyclopropane ring can further modulate conformational preferences and introduce new interaction points with the target protein.

Conclusion and Future Perspectives

Cyclopropanesulfonamide piperidine building blocks represent a powerful and versatile scaffold in the medicinal chemist's toolkit. The combination of the conformationally rigid cyclopropane, the privileged piperidine heterocycle, and the stable sulfonamide linker provides a robust framework for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The modular and efficient synthetic routes allow for rapid library generation and systematic SAR exploration.

Future work in this area will likely focus on the development of novel synthetic methods to access more complex and diverse analogs, including spirocyclic and chiral variations.[4][22][23][24] As our understanding of complex biological targets deepens, the unique three-dimensional architecture offered by these building blocks will undoubtedly position them at the forefront of future drug discovery campaigns.

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molbank.

- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.

- The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.

- N-cyclopentylcyclopropanesulfonamide|C8H15NO2S - Benchchem.

- Piperidine-based drug discovery - University of Arizona.

- CAS 154350-29-5: Cyclopropanesulfonamide | CymitQuimica.

- Cyclopropanesulfonamide 97 154350-28-4 - Sigma-Aldrich.

- Cyclopropanesulfonamide , 98%(GC) , 154350-29-5 - CookeChem.

- Cyclopropanesulfonamide | 154350-29-5 - ChemicalBook.

- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - Enamine.

- Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem.

- Summary of the results of SAR studies performed on different regions of the synthesized derivatives. - ResearchGate.

- Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction - PubMed. National Center for Biotechnology Information.

- Spirocyclic Piperidines in Drug Discovery - PharmaBlock.

- Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer - PubMed. National Center for Biotechnology Information.

- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org.

- Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed. National Center for Biotechnology Information.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. National Center for Biotechnology Information.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.

- Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion - Hilaris Publisher.

- A Review on Analytical Methods for Piperazine Determination. ResearchGate.

- Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC. National Center for Biotechnology Information.

- Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica. MDPI.

- The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery - Benchchem.

- Detection method for determining piperidine residue in bulk drug - Google Patents.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 154350-29-5: Cyclopropanesulfonamide | CymitQuimica [cymitquimica.com]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thieme-connect.de [thieme-connect.de]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclopropanesulfonamide | 154350-29-5 [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica [mdpi.com]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - Enamine [enamine.net]

- 23. img01.pharmablock.com [img01.pharmablock.com]

- 24. news-medical.net [news-medical.net]

A Technical Guide to the Isomeric Purity Analysis of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Abstract

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is a chiral molecule possessing a single stereocenter at the C3 position of the piperidine ring. In pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is a critical quality attribute, as enantiomers can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics.[1][2] Consequently, regulatory agencies mandate rigorous characterization and control of the isomeric purity of chiral drug candidates.[1] This guide provides an in-depth exploration of the analytical strategies and methodologies required to accurately determine the isomeric purity of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide. We will delve into the principles and practical applications of modern analytical techniques, including chiral chromatography and NMR spectroscopy, offering field-proven insights into method development, validation, and data interpretation to ensure product quality and regulatory compliance.

The Imperative of Isomeric Purity

The molecular structure of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide features a chiral center at the third carbon of the piperidine moiety. This gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-N-(piperidin-3-ylmethyl)cyclopropanesulfonamide.

While chemically similar, these enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer providing the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3] The pharmaceutical industry has seen a significant shift towards the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize risks.[2] Therefore, the ability to precisely separate and quantify the desired enantiomer from its undesired counterpart is not merely an analytical exercise but a fundamental requirement for safe and effective drug development.

Origins of Isomeric Impurities: A Synthetic Perspective

The potential for isomeric contamination arises directly from the synthetic route employed. A synthesis commencing from a racemic mixture of 3-(aminomethyl)piperidine will inherently produce a racemic final product, necessitating a downstream resolution step.[4] Conversely, stereoselective syntheses, which are highly desirable, may start from a chiral precursor, such as one derived from L-glutamic acid, or employ a chiral catalyst to favor the formation of one enantiomer.[5][6] However, even in highly stereoselective processes, small amounts of the opposite enantiomer can be formed due to incomplete stereocontrol, epimerization under certain reaction conditions, or impurities in the chiral starting materials. This necessitates robust analytical methods to confirm the enantiomeric excess (e.e.) of the final API.

Strategic Selection of an Analytical Method

The choice of analytical technique for isomeric purity assessment is governed by factors such as the physicochemical properties of the analyte, the required sensitivity (limit of quantification for the undesired isomer), sample throughput needs, and available instrumentation. Chromatographic techniques are the most widely used due to their high resolving power and versatility.[1][3]

Caption: Decision workflow for selecting an appropriate analytical method.

Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for enantiomeric purity determination in the pharmaceutical industry due to its robustness, high resolution, and wide applicability.[1][2]

4.1 Principle of Separation

The core of this technique is the Chiral Stationary Phase (CSP). Enantiomers are passed through a column packed with a CSP. They form transient, diastereomeric complexes with the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained on the column longer than the other, thus achieving separation.[1] Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are exceptionally versatile and widely successful for a broad range of chiral molecules.[1]

Caption: General experimental workflow for chiral HPLC analysis.

4.2 Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral column, for instance, a Chiralpak-IC-3 (250 x 4.6 mm, 3 µm), is a strong starting point for screening.[7]

-

Mobile Phase: A typical starting condition for normal phase chromatography would be a mixture of Hexane/Ethanol with a basic additive like diethylamine (DEA) to improve peak shape for the basic piperidine nitrogen. Example: Hexane:Ethanol:DEA (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 220 nm).

-

Injection Volume: 10 µL.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

-

System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

-

Analysis: Inject a standard solution containing both enantiomers (racemic mixture) to determine their retention times and ensure the system is capable of separation. Subsequently, inject the test sample.

-

Data Analysis: Identify the peaks corresponding to the major (desired) and minor (undesired) enantiomers. Integrate the peak areas. Calculate the percentage of the undesired isomer using the formula: % Undesired Isomer = (Area of Undesired Isomer / Total Area of Both Isomers) x 100%

Causality in Method Development:

-

Why a polysaccharide CSP? These CSPs offer a wide range of chiral recognition mechanisms (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) making them effective for a broad array of molecules.[1]

-

Why a basic additive? The piperidine nitrogen is basic and can interact strongly with residual acidic sites on the silica support of the CSP, leading to peak tailing. A small amount of a basic additive like DEA competes for these sites, resulting in sharper, more symmetrical peaks and improved resolution.

Alternative and Complementary Techniques

While HPLC is the primary tool, other techniques offer advantages for specific scenarios.

5.1 Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid (typically CO2) as the main component of the mobile phase. It often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption.[3] The principles of chiral separation are the same as in HPLC, utilizing CSPs. It is particularly advantageous for high-throughput screening.

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful quantitative tool that does not require physical separation of the enantiomers.[8]

Principle: Enantiomers are chemically and magnetically identical and thus give identical NMR spectra. To differentiate them, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the sample.[8][9] This creates a diastereomeric environment, causing the corresponding nuclei in the two enantiomers to experience slightly different magnetic fields, resulting in separate, quantifiable signals in the NMR spectrum.

Caption: Principle of using a Chiral Derivatizing Agent for NMR analysis.

Protocol: NMR with a Chiral Derivatizing Agent

-

Derivatization: In an NMR tube, dissolve an accurately weighed amount of the N-(piperidin-3-ylmethyl)cyclopropanesulfonamide sample in a suitable deuterated solvent (e.g., CDCl₃). Add a slight molar excess of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).[9] The derivatization occurs at the secondary amine of the piperidine ring.

-

Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F, if using a fluorine-containing CDA) NMR spectrum.

-

Analysis: Identify a pair of well-resolved signals corresponding to the newly formed diastereomers. Carefully integrate these signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.

Data Summary and Method Validation

Any analytical method used for quality control must be validated to ensure it is fit for purpose. Key parameters are summarized below. The chosen method must be able to reliably detect the undesired enantiomer at the specification limit (e.g., not more than 0.15%).

| Parameter | Chiral HPLC/SFC | NMR with CDA | Typical Acceptance Criteria (ICH Q2(R1)) |

| Specificity | Baseline resolution (Rs > 1.5) between enantiomer peaks and from other impurities. | Distinct, well-resolved signals for each diastereomer. | Method is unambiguous. |

| Limit of Quantification (LOQ) | Typically 0.05% - 0.15% of the main component concentration. | Generally higher, around 0.5-1.0%. | Signal-to-noise ratio ≥ 10. |

| Linearity | Excellent (R² > 0.999) over the concentration range (e.g., LOQ to 1.0%). | Good (R² > 0.99) over a narrower range. | Linear relationship between response and concentration. |

| Accuracy (% Recovery) | Typically 90-110% for spiked samples at different levels. | Typically 95-105%. | Closeness of test results to the true value. |

| Precision (%RSD) | < 10% at the LOQ; < 2% at higher concentrations. | < 5%. | Agreement between a series of measurements. |

Conclusion

The rigorous assessment of the isomeric purity of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is a non-negotiable aspect of its development as a pharmaceutical agent. Chiral HPLC stands as the primary, most reliable method for this task, offering excellent resolution, sensitivity, and robustness.[1][2] Alternative methods like SFC can provide advantages in speed, while NMR spectroscopy offers a valuable, non-separative orthogonal technique for confirmation.[3][8] The ultimate choice of method must be followed by a thorough validation to demonstrate its suitability for controlling the quality of the API, ensuring that the final drug product is both safe and efficacious.

References

-

PubMed. (2025, February 28). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Retrieved from [Link]

- Google Patents. (n.d.). US20090112021A1 - Preparation of cyclopropyl sulfonylamides.

-

LibreTexts Chemistry. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

ProQuest. (n.d.). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Retrieved from [Link]

-

American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

- Google Patents. (n.d.). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. Retrieved from [Link]

-

CSIR-NIScPR Online Periodicals Repository. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

-

MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

-

ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

-

ResearchGate. (2024, June 2). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]

- Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. jocpr.com [jocpr.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The 3-Substituted Piperidine Sulfonamide Scaffold: A 3D Fragment-Based Drug Discovery (FBDD) Whitepaper

Executive Summary

The transition from high-throughput screening (HTS) of flat, 2D aromatic libraries to Fragment-Based Drug Discovery (FBDD) has necessitated the design of low-molecular-weight compounds with high three-dimensional complexity. The 3-substituted piperidine sulfonamide fragment has emerged as a privileged scaffold in this paradigm. By combining the sp3-rich, conformationally dynamic piperidine core with the robust, hydrogen-bonding capacity of a sulfonamide anchor, this chemotype allows medicinal chemists to effectively "escape from flatland"[1].

This technical guide deconstructs the structural rationale, synthetic methodologies, and biological applications of 3-substituted piperidine sulfonamides, providing a comprehensive framework for drug development professionals.

Deconstructing the Pharmacophore

The efficacy of the 3-substituted piperidine sulfonamide relies on the synergistic properties of its three structural components:

-

The Piperidine Core (sp3 Enabler): Piperidine is a ubiquitous six-membered saturated nitrogen heterocycle. Unlike planar aromatic rings, piperidine adopts a chair conformation, projecting substituents into distinct axial and equatorial vectors. This 3D geometry is critical for engaging complex, asymmetric protein binding pockets[1].

-

The 3-Position Substitution (Chirality & Vector Growth): Substitution at the 3-position (meta to the nitrogen) breaks the plane of symmetry inherent to 4-substituted piperidines. This introduces a stereocenter, allowing for the isolation of distinct enantiomers and diastereomers (cis/trans). The 3-position acts as a highly tunable vector for fragment expansion, enabling precise spatial targeting of adjacent sub-pockets during Fragment-to-Lead (F2L) optimization[1].

-

The Sulfonamide Anchor (-SO₂NH-): The sulfonamide moiety is a potent bioisostere for amides but features a tetrahedral sulfur atom that projects its oxygen atoms out of the molecular plane[2]. It serves as an exceptional hydrogen bond donor and acceptor. Furthermore, sulfonamides are highly resistant to proteolytic cleavage, conferring excellent metabolic stability and drug-likeness[2][3].

Fig 1. Logical progression from 2D fragments to 3D piperidine sulfonamide leads.

Self-Validating Synthetic Methodology

The synthesis of these fragments requires strict stereochemical control and precise reaction conditions. The following protocol details the synthesis of a model cis-3-substituted piperidine sulfonamide, emphasizing the causality behind each experimental choice.

Protocol: Stereoselective Hydrogenation and Dynamic pH Sulfonylation

Phase 1: Stereoselective Pyridine Hydrogenation

-

Objective: Reduce a 3-substituted pyridine to a cis-3-substituted piperidine.

-

Procedure: Dissolve the 3-substituted pyridine in glacial acetic acid. Add catalytic Platinum(IV) oxide (PtO₂). Subject the mixture to hydrogenation at 50 psi H₂ for 12 hours at room temperature[1].

-

Causality & Logic: PtO₂ is selected over Pd/C because it is highly active for the reduction of heteroaromatic rings. Acetic acid is crucial as it protonates the pyridine nitrogen, increasing the electrophilicity of the ring and facilitating hydrogen addition. The reaction kinetically favors the cis-diastereomer due to the syn-addition of hydrogen atoms from the catalyst surface to the same face of the ring[1].

Phase 2: Sulfonylation under Dynamic pH Control

-

Objective: Couple the piperidine secondary amine with a sulfonyl chloride.

-

Procedure: Dissolve the cis-piperidine intermediate in an aqueous media. Slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) dropwise. Maintain the reaction under dynamic pH control (pH 8.5–9.0) by the continuous, dropwise addition of 1M NaOH[3][4].

-

Causality & Logic: The coupling of an amine with a sulfonyl chloride generates hydrochloric acid (HCl) as a byproduct. Piperidine has a pKa of ~9.5; if the pH drops, the amine protonates into an unreactive ammonium ion, halting the reaction. Conversely, if the pH is too high (>10), the sulfonyl chloride rapidly hydrolyzes into a sulfonic acid, which cannot couple. Dynamic pH control precisely balances these competing pathways, ensuring the amine remains nucleophilic while preserving the electrophile[3][4].

-

Validation & QC: The system is self-validating via spectral analysis. Successful sulfonylation is confirmed via FTIR by the appearance of strong symmetric and asymmetric SO₂ stretching vibrations (1115–1152 cm⁻¹ and 1302–1325 cm⁻¹) and the disappearance of the secondary N-H stretch of the starting piperidine[2]. EI-MS should show characteristic fragmentation peaks corresponding to the loss of the SO₂ group and the piperidinyl moiety[3][4].

Biological Translation & Target Efficacy

3-substituted piperidine sulfonamides have demonstrated remarkable versatility across diverse therapeutic areas, from oncology to virology.

Case Study 1: Oncology (CDK9 Inhibition)

Targeting Cyclin-Dependent Kinase 9 (CDK9) is a primary strategy for downregulating anti-apoptotic proteins in cancer. Sulfonamide derivatives containing piperidine rings have been engineered as highly potent CDK9 inhibitors. For instance, compound L18 demonstrated an IC₅₀ of 3.8 nM, effectively downregulating c-Myc levels and inducing apoptosis in MV4-11 tumor cells[5].

Fig 2. Mechanism of action for piperidine sulfonamide CDK9 inhibitors in oncology.

Case Study 2: Virology (SARS-CoV-2 Mpro)

During the COVID Moonshot crowdsourced drug discovery campaign, researchers targeted the SARS-CoV-2 main protease (Mpro). Alchemical free-energy calculations revealed that swapping a planar pyran ring for a 3D piperidine sulfonamide system was a strategically critical transformation. This structural swap significantly improved binding affinity, placing the scaffold on the critical path to the primary non-covalent lead series[6][7].

Case Study 3: Analgesia & Agriculture

Beyond kinases and proteases, aminopiperidine sulfonamides act as state-dependent inhibitors of Cav2.2 ion channels, providing orally bioavailable efficacy in preclinical models of chronic pain[8]. In agricultural applications, piperidine sulfonamide fragments have yielded outstanding bactericidal leads, with compound C4 exhibiting an EC₅₀ of 2.02 µg/mL against the plant pathogen Xanthomonas oryzae (Xoo), vastly outperforming commercial agents like bismerthiazol[9].

Quantitative Efficacy Summary

The following table synthesizes the quantitative performance of various piperidine sulfonamide derivatives across distinct biological targets:

| Compound Identifier | Biological Target | Primary Application | Efficacy Metric | Reference |

| Compound L18 | CDK9 / Cyclin T1 | Oncology (Leukemia) | IC₅₀ = 3.8 nM | [5] |

| Compound C4 | X. oryzae (Xoo) | Agricultural Bactericide | EC₅₀ = 2.02 µg/mL | [9] |

| PCA Derivative 2 | Tubulin Polymerization | Oncology (Solid Tumors) | IC₅₀ = 1.2 µM | [2] |

| Moonshot Lead | SARS-CoV-2 Mpro | Antiviral | High Potency / Non-covalent | [6] |

| Compound 1 | Cav2.2 Ion Channel | Analgesia (Chronic Pain) | Dose-dependent efficacy | [8] |

Conclusion

The 3-substituted piperidine sulfonamide fragment represents a masterclass in modern drug design. By leveraging the 3D spatial vectors of the substituted piperidine ring and the metabolic stability of the sulfonamide group, researchers can systematically evolve low-affinity fragments into highly potent, target-specific leads. As demonstrated across oncology, virology, and pain management, this scaffold remains a critical asset in the medicinal chemist's toolkit.

References

1.[3] Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asianpubs.org. Available at: 2.[4] Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. Available at: 3.[2] Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. NIH PMC. Available at: 4.[9] Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. NIH PMC. Available at: 5.[5] Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: 6.[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. WhiteRose. Available at: 7.[6] Open Science Discovery of Potent Non-Covalent SARS-CoV-2 Main Protease Inhibitors. BioRxiv. Available at: 8.[7] Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors. CDD Vault. Available at: 9.[8] Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. NIH PMC. Available at:

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. collaborativedrug.com [collaborativedrug.com]

- 8. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Biological Targets for Cyclopropanesulfonamide Derivatives: A Technical Guide

Executive Summary

The cyclopropanesulfonamide moiety represents a high-value pharmacophore in modern medicinal chemistry, primarily utilized as a bioisostere for carboxylic acids. Its unique physicochemical profile—combining conformational rigidity, lipophilicity, and specific pKa modulation—has established it as a cornerstone in the design of direct-acting antivirals (DAAs), particularly for Hepatitis C Virus (HCV). This guide dissects the molecular mechanisms, validated biological targets, and experimental protocols necessary for the development of cyclopropanesulfonamide derivatives.

Part 1: The Pharmacophore & Bioisosterism

Structural Logic and pKa Modulation

The cyclopropanesulfonamide group, particularly when acylated (N-acyl sulfonamide), functions as a non-classical bioisostere of the carboxylic acid functionality.

-

Acidity: A typical carboxylic acid has a pKa of ~4.5. An unsubstituted sulfonamide has a pKa of ~10. However, the N-acyl cyclopropanesulfonamide possesses a pKa of approximately 5–6. This acidity allows it to exist as an anion at physiological pH, mimicking the electrostatic properties of a carboxylate but with significantly improved membrane permeability.

-

Conformational Constraint: The cyclopropane ring introduces rigid stereochemical constraints. Unlike a flexible alkyl chain, the cyclopropyl group locks the sulfonamide into a specific vector, reducing the entropic penalty upon binding to a protein active site.

The "Product Inhibition" Mimicry

In protease inhibitors, this moiety is often employed to mimic the C-terminal carboxylate product of peptide cleavage. By presenting a stable, non-cleavable anion that fits into the S1' pocket (or P1' site) of a protease, the molecule acts as a product-mimic inhibitor, effectively stalling the enzymatic turnover.

Part 2: Primary Biological Target – HCV NS3/4A Protease[1][2][3][4]

The most authoritative application of cyclopropanesulfonamide derivatives is in the inhibition of the HCV NS3/4A serine protease. Drugs such as Grazoprevir , Paritaprevir , and Voxilaprevir utilize this scaffold.

Mechanism of Action

The HCV NS3/4A protease cleaves the viral polyprotein at specific cysteine/serine junctions. The cyclopropanesulfonamide moiety in inhibitors (often P1-P3 macrocycles) binds to the active site by mimicking the P1-P1' scissile bond product.

-

S1 Subsite Interaction: The cyclopropyl group sits in the S1 subsite (often hydrophobic), while the sulfonamide anion forms a salt bridge or hydrogen bond network with the catalytic histidine (His57) or the oxyanion hole, stabilizing the inhibitor-enzyme complex.

-

Catalytic Triad Disruption: The binding prevents the catalytic triad (His57, Asp81, Ser139) from accessing the natural substrate.

Signaling & Inhibition Pathway Visualization

Figure 1: Mechanism of HCV NS3/4A inhibition. The cyclopropanesulfonamide inhibitor competitively binds to the protease, preventing polyprotein processing.

Part 3: Emerging Targets (Kinases & Ion Channels)

Beyond HCV, the scaffold is gaining traction in oncology and pain management.

EGFR Kinase (Oncology)

Recent studies (2025) have identified cyclopropanesulfonamide derivatives as 4th-generation EGFR inhibitors, specifically targeting the C797S mutation which confers resistance to Osimertinib.

-

Mechanism: The sulfonamide group acts as a hydrogen bond acceptor in the ATP-binding pocket, while the cyclopropyl group occupies a small hydrophobic niche, improving selectivity over wild-type EGFR.

NaV1.7 Ion Channel (Pain)

Voltage-gated sodium channel 1.7 (NaV1.[1][2][3][4]7) is a validated target for nociception.[3]

-

Selectivity Challenge: Differentiating NaV1.7 from the cardiac NaV1.5 is critical.

-

Solution: Aryl sulfonamides with cyclopropyl substituents bind to the voltage-sensing domain (VSD4), locking the channel in a non-conductive state. The rigidity of the cyclopropane is essential for this isoform-specific fit.

Part 4: Experimental Methodologies

Protocol: Synthesis of N-Acyl Cyclopropanesulfonamide

Objective: To couple a carboxylic acid intermediate (Drug Core) with cyclopropanesulfonamide to create the bioactive bioisostere.

Reagents:

-

Carboxylic Acid Intermediate (1.0 eq)

-

Cyclopropanesulfonamide (1.2 eq)

-

CDI (1,1'-Carbonyldiimidazole) (1.3 eq)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq)

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Workflow:

-

Activation: Charge a flame-dried flask with the Carboxylic Acid (1.0 eq) and anhydrous THF. Add CDI (1.3 eq) in one portion.

-

Gas Evolution: Stir at room temperature for 1–2 hours. Observation: Evolution of CO2 gas indicates the formation of the acyl imidazole intermediate.

-

Coupling: Add Cyclopropanesulfonamide (1.2 eq) followed by DBU (1.5 eq).

-

Reaction: Heat the mixture to 50°C for 4–12 hours. Monitor by LC-MS for the disappearance of the acyl imidazole and formation of the product (M-H)- ion.

-

Workup: Quench with 1M HCl (to pH ~3). Extract with Ethyl Acetate. The product will partition into the organic phase.

-

Purification: Recrystallize from MeOH/Water or purify via reverse-phase HPLC.

Protocol: FRET-Based Protease Inhibition Assay

Objective: Determine the IC50 of a cyclopropanesulfonamide derivative against HCV NS3/4A.

Materials:

-

Enzyme: Recombinant NS3/4A protease (2 nM final).

-

Substrate: FRET peptide (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 2 mM DTT.

Workflow:

-

Preparation: Dilute inhibitor in DMSO (10-point serial dilution).

-

Incubation: Add 20 µL of Enzyme solution and 1 µL of Inhibitor to a black 384-well plate. Incubate for 15 mins at 25°C to allow equilibrium binding.

-

Initiation: Add 20 µL of Substrate solution (K_m concentration).

-

Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 minutes.

-

Analysis: Calculate initial velocity (

) for each concentration. Fit data to the Morrison equation or standard IC50 logistic regression.

Part 5: Data Summary & Comparative Analysis

The following table summarizes the potency and application of key cyclopropanesulfonamide derivatives.

| Compound | Target | Indication | Potency (IC50/Ki) | Key Structural Feature |

| Grazoprevir | HCV NS3/4A | Hepatitis C | Ki: 0.1 nM | P2-P4 Macrocycle with cyclopropylsulfonamide |

| Paritaprevir | HCV NS3/4A | Hepatitis C | IC50: 1.0 nM | Acyl sulfonamide bioisostere |

| Compound 5d | EGFR (C797S) | NSCLC | IC50: 1.37 nM | 4th Gen EGFR inhibitor (Ref 1) |

| PF-05089771 | NaV1.7 | Pain | IC50: 11 nM | Aryl sulfonamide VSD4 binder |

Experimental Workflow Diagram

Figure 2: Integrated workflow for the development and validation of cyclopropanesulfonamide inhibitors.

References

-

Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Dove Press. (2025). Link

-

HCV NS3/4A protease and its emerging inhibitors. MedCrave. (2017). Link

-

Discovery of aryl sulfonamide-selective Nav1.7 inhibitors. PubMed Central. (2019). Link

-

Bioisosteres for Drug Hunters: Carboxylic Acids. Drug Hunter. (2025). Link

-

Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. PubMed Central. (2012). Link

Sources

- 1. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Physicochemical Characterization of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide: A Technical Guide for Preclinical Formulation

Executive Summary

The transition of a novel chemical entity from discovery to preclinical formulation hinges entirely on its solubility profile. N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is a structurally fascinating molecule characterized by an amphoteric nature. By combining a highly basic piperidine ring with a weakly acidic alkyl sulfonamide, the molecule exhibits a highly pH-dependent solubility curve. This technical whitepaper deconstructs the structural drivers of its solubility, predicts its behavior across various solvent systems, and provides self-validating experimental protocols for rigorous physicochemical characterization.

Structural Architecture and pKa Profiling

To predict the solubility of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide, we must first analyze the electronic and steric properties of its functional groups. The molecule is composed of two distinct ionizable centers separated by a flexible methylene bridge, which prevents direct electronic conjugation and allows each group to behave independently.

-

The Piperidine Ring (Basic Center): Piperidine is a saturated, six-membered heterocyclic amine. The nitrogen atom is

hybridized, which minimizes the -

The Cyclopropanesulfonamide Group (Acidic Center): The sulfonamide N-H bond is weakly acidic. While aryl sulfonamides often have lower pKa values due to resonance stabilization of the conjugate base, alkyl sulfonamides (such as the cyclopropane derivative here) lack this extended conjugation, resulting in a slightly higher pKa, typically around 10.5[3].

Table 1: Predicted Physicochemical Parameters

| Parameter | Predicted Value | Causality / Structural Driver |

| Piperidine pKa | ~11.1 | |

| Sulfonamide pKa | ~10.5 | Alkyl substitution decreases acidity compared to aryl analogs[3]. |

| LogP (Neutral) | 1.2 - 1.8 | Balance of the lipophilic cyclopropane ring and polar sulfonamide core. |

| LogD (pH 7.4) | < 0.5 | Complete protonation of the piperidine ring at physiological pH. |

pH-Dependent Aqueous Solubility Dynamics

Because the molecule possesses both a basic and an acidic center, its aqueous solubility is not static; it is heavily dictated by the pH of the formulation medium.

At physiological pH (7.4), the ambient hydrogen ion concentration is sufficient to fully protonate the piperidine nitrogen, while the sulfonamide remains firmly neutral. This renders the entire molecule a cation , drastically increasing its polarity and facilitating excellent ion-dipole interactions with water. As the pH approaches 10.5, the molecule enters a neutral or zwitterionic state, which represents its isoelectric point—and consequently, its point of minimum aqueous solubility.

Caption: pH-dependent ionization states of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide.

Solubility in Organic Solvents & Excipient Compatibility

For synthesis, purification, and the development of non-aqueous or lipid-based formulations, understanding the compound's behavior in organic solvents is critical. The molecule's dual capacity for hydrogen bond donation (via the sulfonamide N-H) and acceptance (via the sulfonamide oxygens and piperidine nitrogen) dictates its organic solubility profile.

Table 2: Predicted Solubility Profile in Standard Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Aqueous Buffer | PBS (pH 7.4) | High (>10 mg/mL) | Molecule exists as a highly polar cation at this pH. |

| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bonding with the sulfonamide moiety. |

| Polar Aprotic | DMSO, DMF | Very High | Solvates both the polar functional groups and the non-polar cyclopropane ring. |

| Non-Polar | Hexane, Heptane | Low (<0.1 mg/mL) | Non-polar solvents lack the dielectric constant required to disrupt strong intermolecular H-bonds. |

Experimental Methodologies for Solubility Determination

To transition from theoretical predictions to empirical data, rigorous experimental validation is required. As a Senior Application Scientist, I mandate that all protocols be self-validating systems . This means the assay must contain internal checks to prove that equilibrium or accuracy has been achieved, rather than blindly trusting a single endpoint.

Protocol 1: High-Throughput Kinetic Solubility via Laser Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates from a concentrated organic stock upon rapid dilution into an aqueous buffer[4]. This is critical for early-stage screening.

Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide in 100% HPLC-grade DMSO[4].

-

Serial Dilution: In a 96-well clear-bottom microplate, perform a 2-fold serial dilution of the DMSO stock.

-

Aqueous Challenge: Rapidly inject 190 µL of PBS (pH 7.4) into 10 µL of the DMSO dilutions (final DMSO concentration = 5%).

-

Incubation: Incubate the plate at 25°C for exactly 2 hours to allow nucleation and particle growth.

-

Detection: Scan the plate using a laser nephelometer. The kinetic solubility limit is defined as the lowest concentration well where light scattering significantly exceeds the buffer baseline.

-

Self-Validation Step: Include a known highly soluble compound (e.g., caffeine) and a poorly soluble compound (e.g., amiodarone) on the same plate. The assay is only valid if the controls precipitate at their established literature thresholds.

Protocol 2: Thermodynamic Solubility via the Shake-Flask Method

Thermodynamic solubility is the gold standard for late-stage development, representing the true equilibrium between the solid crystal lattice and the solvated molecule[5].

Caption: Standard workflow for thermodynamic solubility determination via the shake-flask method.

Methodology:

-

Solid Addition: Add 50 mg of solid N-(piperidin-3-ylmethyl)cyclopropanesulfonamide to a glass scintillation vial. Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, or Ethanol). The presence of visible, undissolved solid is mandatory to ensure saturation[5].

-

Equilibration: Seal the vial and place it in a shaking incubator at 25°C (or 37°C for physiological relevance) at 300 RPM.

-

Phase Separation: After the incubation period, centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate appropriately and quantify the concentration using a validated HPLC-UV method.

-

Self-Validation Step (Equilibrium Check): Do not rely on a single 24-hour time point. Sample the vials at 24h, 48h, and 72h. Thermodynamic equilibrium is mathematically validated only when the quantified concentration variance between two consecutive time points is < 5%. If the concentration continues to rise, the lattice is still dissolving; if it falls, a less soluble polymorph may be precipitating.

Conclusion

The solubility profile of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is fundamentally driven by its amphoteric structural motif. By leveraging its highly basic piperidine ring, formulators can easily achieve high aqueous solubility in mildly acidic to physiological pH environments. Conversely, its solubility in organic solvents can be exploited for complex lipid-based delivery systems. By adhering to the self-validating experimental protocols outlined above, development teams can generate the robust, artifact-free data required for successful IND (Investigational New Drug) submissions.

References

- Piperidine | C5H11N | CID 8082 - PubChem - NIH, PubChem,

- Which is a stronger base, pyrrolidine or piperidine? - Quora, Quora,

- Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC, NIH,

- Technical Guide: Physicochemical Characterization of 4,5,6,7-Tetraiodo-1H-benzimidazole - Benchchem, Benchchem,

- Anti-inflamm

Sources

- 1. quora.com [quora.com]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory agent 18 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide from 3-aminomethylpiperidine: An Application Note and Protocol

Introduction: The Significance of the Cyclopropanesulfonamide Moiety in Medicinal Chemistry

The synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of modern drug discovery. The piperidine scaffold is a privileged structure, frequently found in a wide array of approved pharmaceuticals due to its favorable pharmacokinetic properties.[1] When coupled with a cyclopropanesulfonamide group, the resulting molecule, N-(piperidin-3-ylmethyl)cyclopropanesulfonamide, presents a unique three-dimensional architecture. The strained cyclopropyl ring can impart conformational rigidity and influence metabolic stability, while the sulfonamide linkage provides a key hydrogen bond donor-acceptor site for potential interactions with biological targets.[2] Recent studies have highlighted the utility of cyclopropanesulfonamide derivatives in targeting clinically relevant enzymes, such as those involved in non-small cell lung cancer.[3] This application note provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide, designed for researchers and professionals in drug development.

Reaction Mechanism: A Nucleophilic Substitution Approach

The synthesis of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide proceeds via a classical nucleophilic substitution reaction. The primary amine of 3-aminomethylpiperidine acts as the nucleophile, attacking the electrophilic sulfur atom of cyclopropanesulfonyl chloride. The two electron-withdrawing oxygen atoms and the chlorine atom render the sulfur atom of the sulfonyl chloride highly susceptible to nucleophilic attack. A tertiary amine base, such as triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[4]

Experimental Workflow Overview

The overall synthetic and analytical workflow is depicted below. This process begins with the preparation of the reactants, proceeds through the reaction and workup stages, and concludes with purification and comprehensive characterization of the final product to ensure its identity and purity.

Caption: Overall workflow for the synthesis and analysis of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with analytical checkpoints to ensure the reaction is proceeding as expected.

Materials:

-

3-Aminomethylpiperidine

-

Cyclopropanesulfonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for flash chromatography)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Methanol (MeOH)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminomethylpiperidine (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0-5 °C using an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

In a separate flask, dissolve cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM.

-

Transfer the cyclopropanesulfonyl chloride solution to a dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 9:1 DCM:MeOH). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

A gradient elution system, starting with a non-polar solvent system (e.g., 100% Hexanes) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate), is recommended to isolate the pure product.

-

Quantitative Data Summary

| Parameter | Value/Description |

| Stoichiometry | |

| 3-Aminomethylpiperidine | 1.0 eq |

| Cyclopropanesulfonyl chloride | 1.1 eq |

| Triethylamine | 1.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0-5 °C for addition, then room temperature |

| Reaction Time | 12-18 hours |

| Expected Yield | 70-85% (post-purification) |

| TLC Analysis | |

| Mobile Phase | 9:1 Dichloromethane:Methanol |

| Visualization | Potassium permanganate stain or iodine chamber |

Characterization of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene bridge protons, and the cyclopropyl protons. The chemical shifts and coupling patterns will be indicative of the final structure.

-

¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the distinct upfield signals of the cyclopropyl carbons.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the target compound.

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents used in this protocol.

Reagent Handling:

-

Cyclopropanesulfonyl chloride: This reagent is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.[5]

-

Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Waste Disposal: All chemical waste, including solvents and residual reaction mixtures, must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide. By following the outlined procedures for reaction, purification, and characterization, researchers can confidently prepare this valuable building block for applications in medicinal chemistry and drug discovery. The emphasis on mechanistic understanding and self-validating analytical checkpoints ensures the scientific integrity of the synthetic process.

References

-

PrepChem. (n.d.). Synthesis of EXAMPLE 12 Step 1: 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride. Retrieved from [Link]

-

The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Retrieved from [Link]

-

MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

-

MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

-

PubMed. (2025, February 28). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Retrieved from [Link]

Sources

- 1. Discovery of unusual dimeric piperazyl cyclopeptides encoded by a Lentzea flaviverrucosa DSM 44664 biosynthetic supercluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Chemoselective Sulfonylation of Piperidin-3-ylmethyl Amine

Document ID: AN-SPMA-2026-03